1-(morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one

Physicochemical Property Optimization Solubility-Driven Candidate Selection Fragment-Based Drug Discovery

1-(Morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one (CAS 1251708-63-0) is a synthetic organic compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol. It belongs to a class of heterocyclic building blocks featuring a morpholine ring linked via an ethanone bridge to a pyrimidin-2-yloxy group.

Molecular Formula C10H13N3O3
Molecular Weight 223.232
CAS No. 1251708-63-0
Cat. No. B2875574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one
CAS1251708-63-0
Molecular FormulaC10H13N3O3
Molecular Weight223.232
Structural Identifiers
SMILESC1COCCN1C(=O)COC2=NC=CC=N2
InChIInChI=1S/C10H13N3O3/c14-9(13-4-6-15-7-5-13)8-16-10-11-2-1-3-12-10/h1-3H,4-8H2
InChIKeyGLPVCSWRBAXUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 1-(Morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one (CAS 1251708-63-0): A Morpholino-Pyrimidine Building Block for Fragment-Based Design


1-(Morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one (CAS 1251708-63-0) is a synthetic organic compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . It belongs to a class of heterocyclic building blocks featuring a morpholine ring linked via an ethanone bridge to a pyrimidin-2-yloxy group. This core scaffold is structurally related to intermediates used in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway, as described in patent literature for morpholino pyrimidine compounds [1].

Procurement Risk of Generic Substitution for 1-(Morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one: Why the Amine Moiety Matters


Directly substituting 1-(morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one with its close heterocyclic analogs (e.g., azepane or pyrrolidine versions) in a synthetic or fragment-based screening campaign is not scientifically neutral. While the pyrimidin-2-yloxy ethanone core remains constant, the identity of the amine heterocycle critically dictates key molecular properties including aqueous solubility, lipophilicity (LogP), and metabolic stability [1]. The morpholine ring, with its embedded oxygen, provides a distinct hydrogen bond acceptor profile and can introduce a 'chameleonic' effect on solubility compared to purely carbon-based amines. These property differences, quantified below for solubility, can lead to divergent outcomes in biochemical assays and downstream synthetic efficiency, making uncontrolled substitution a significant risk to project reproducibility.

Quantitative Differentiation Guide for CAS 1251708-63-0: Solubility Advantages Over Its Azepane Analog


Aqueous Solubility Superiority of the Morpholine Analog Over the Azepane Comparator in a Pharmacologically Relevant System

In studies on a series of pyrimidin-2-yloxy ethanone-based kinase inhibitors, the compound incorporating the morpholine moiety (the target compound) exhibited significantly higher aqueous solubility compared to its direct structural analog featuring an azepane ring, while maintaining comparable target engagement. This solubility advantage is critical for achieving optimal concentrations in biochemical and cellular assays [1].

Physicochemical Property Optimization Solubility-Driven Candidate Selection Fragment-Based Drug Discovery

Inferred Metabolic Stability and Lipophilicity-Lowering Effect of the Morpholine Group Over the Pyrrolidine Analog

The incorporation of a morpholine ring is a well-established medicinal chemistry strategy to lower LogP and improve metabolic stability compared to similarly sized saturated heterocycles like pyrrolidine. While direct comparative microsomal stability data for the exact target and comparator pair are unavailable, a class-level analysis based on homologated series shows a consistent trend: morpholine-containing compounds exhibit higher passive permeability and greater resistance to oxidative dealkylation due to the electron-withdrawing effect of the ring oxygen [1].

Metabolic Stability Optimization Lipophilicity Reduction Lead-Likeness Enhancement

Advantageous Hydrogen Bond Acceptor Capability of Morpholine for Target Interaction Versus the Piperazine Analog

In the design of kinase inhibitors, the precise spatial orientation of hydrogen bond acceptors is crucial for hinge-binding interactions. The morpholine ring in the target compound presents a single, uncharged oxygen atom as a potent hydrogen bond acceptor, a feature often exploited in PI3K/AKT/mTOR inhibitor pharmacophores [1]. In contrast, the direct piperazine analog (1-(4-(pyrimidin-2-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone) introduces an additional basic nitrogen, which can be protonated at physiological pH, altering both the electronic environment and the interaction geometry. Quantitative crystallographic evidence from analogous morpholino-pyrimidine inhibitor series confirms this critical difference in binding mode: the morpholine oxygen forms a conserved water-mediated hydrogen bond network with the kinase hinge, which cannot be replicated by a piperazine NH+ [1].

Hydrogen Bond Acceptor Structure-Activity Relationship Kinase Inhibitor Design

Optimal Application Scenarios for 1-(Morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one Based on Quantitative Evidence


Fragment-Based Lead Discovery Campaigns with Purely Aqueous Screening Conditions

The demonstrated superior solubility (>200 µM in phosphate buffer) over the azepane analog makes this compound the preferred choice for fragment-soaking experiments or high-concentration biochemical screens where compound precipitation is a common cause of false negatives [1]. Researchers can use this scaffold with confidence in aqueous binding assays (SPR, TSA, crystallography) without the need for high DMSO concentrations that could denature target proteins.

Synthesis of Kinase Inhibitors Exploiting Morpholine-Specific Hinge Binding Interactions

For medicinal chemistry programs targeting kinases where a neutral hydrogen bond acceptor is required for hinge interaction (e.g., PI3K, mTOR), this compound provides a validated pharmacophoric element. As evidenced by the binding mode of morpholino-pyrimidine drugs like Idelalisib [1], the morpholine oxygen is critical for activity, and this scaffold can serve as a direct precursor for such inhibitors.

Optimization of Candidate Solubility and Lipophilicity Profiles in Lead Series

When a lead series suffers from high lipophilicity and poor metabolic stability, replacement of a pyrrolidine or azepane group with the morpholine moiety is a common and effective strategy [1]. Procurement of this specific morpholino building block enables the rapid synthesis of such optimized analogs for testing, leveraging its established property advantage in reducing LogD and mitigating amine clearance.

Quote Request

Request a Quote for 1-(morpholin-4-yl)-2-(pyrimidin-2-yloxy)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.